molecular formula C7H5BrINO2 B3263523 1-(Bromomethyl)-4-iodo-2-nitrobenzene CAS No. 375792-98-6

1-(Bromomethyl)-4-iodo-2-nitrobenzene

Cat. No.: B3263523
CAS No.: 375792-98-6
M. Wt: 341.93 g/mol
InChI Key: LKEXBDWKOKZZAB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-iodo-2-nitrobenzene is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of benzene, featuring bromomethyl, iodo, and nitro substituents

Preparation Methods

The synthesis of 1-(Bromomethyl)-4-iodo-2-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-iodotoluene to introduce the nitro group, followed by bromination to attach the bromomethyl group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bromine or N-bromosuccinimide (NBS) for bromination .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Bromomethyl)-4-iodo-2-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, hydrogen gas or metal hydrides for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-(Bromomethyl)-4-iodo-2-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-iodo-2-nitrobenzene in chemical reactions involves the reactivity of its functional groups. The bromomethyl group is prone to nucleophilic attack, the nitro group can undergo reduction, and the iodo group can participate in oxidative addition and reductive elimination processes in cross-coupling reactions . These reactions are facilitated by the electronic effects of the substituents on the benzene ring, which influence the reactivity and stability of intermediates.

Comparison with Similar Compounds

Similar compounds to 1-(Bromomethyl)-4-iodo-2-nitrobenzene include other halogenated nitrobenzenes and bromomethyl derivatives. For example:

    1-(Bromomethyl)-4-chloro-2-nitrobenzene: Similar structure but with a chlorine atom instead of iodine.

    1-(Bromomethyl)-4-fluoro-2-nitrobenzene: Contains a fluorine atom instead of iodine.

    1-(Bromomethyl)-4-iodo-2-aminobenzene: The nitro group is replaced by an amino group.

Properties

IUPAC Name

1-(bromomethyl)-4-iodo-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEXBDWKOKZZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NBS (5.45 g, 30.62 mmol) and benzoyl peroxide (75% aq, 200 mg, 0.85 mmol) were added to a solution of 4-iodo-2-nitrotoluene (4.63 g, 17.60 mmol) in CCl4 (60 mL). The mixture was heated to reflux overnight, then cooled to room temperature, concentrated in vacuo, and purified by column chromatography to yield 1-bromomethyl-4-iodo-2-nitrobenzene (2.71 g, 45%). 1H NMR (400 MHz, CDCl3): δ 8.35 (d, 1H, J=1.8 Hz, Ph-H), 7.93 (dd, 1H, J=1.8 and 8.1 Hz, Ph-H), 7.30 (d, 1H, J=8.1 Hz, Ph-H), 4.76 (s, 2H, PhCH2).
Name
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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